molecular formula C13H15N3O3 B3419429 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid CAS No. 1432-27-5

2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid

Cat. No. B3419429
CAS RN: 1432-27-5
M. Wt: 261.28 g/mol
InChI Key: AJHCSUXXECOXOY-UHFFFAOYSA-N
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Description

2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid, also known as 2-AAIP, is an indole-based amino acid that is used in a variety of scientific research applications. It is a versatile molecule that can be used in a variety of different experiments, from biochemical studies to drug development. 2-AAIP is a useful tool for studying the biochemical and physiological effects of amino acids and other molecules on cells, tissues, and organisms.

Scientific Research Applications

2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid has a wide range of scientific research applications. It has been used in a number of biochemical studies, such as the study of enzyme kinetics and protein-protein interactions. It has also been used in drug development, as it can be used as a substrate for various enzymes, such as cytochrome P450 enzymes. Additionally, it can be used as a ligand in drug-receptor binding studies.

Mechanism Of Action

2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid is an indole-based amino acid that is structurally similar to the natural amino acid tryptophan. It acts as a competitive inhibitor of the enzyme tryptophanase, which is responsible for the breakdown of tryptophan in the body. By inhibiting this enzyme, 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid can prevent the breakdown of tryptophan and therefore increase its concentration in the body. This can have a variety of effects on the body, including increased serotonin levels and increased levels of other neurotransmitters.

Biochemical And Physiological Effects

2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid has been found to have a variety of biochemical and physiological effects on cells, tissues, and organisms. It has been shown to increase levels of serotonin in the brain, which can have a calming and antidepressant effect. Additionally, it has been found to increase levels of other neurotransmitters, such as dopamine and norepinephrine, which can have a stimulant effect. It has also been found to increase levels of glutamate, which can have a stimulating effect on the brain.

Advantages And Limitations For Lab Experiments

2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid is a versatile molecule that has a number of advantages and limitations for lab experiments. One of the main advantages of 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid is that it is a relatively inexpensive molecule that is easy to synthesize and is readily available. Additionally, it is a relatively non-toxic molecule and can be used in a variety of different experiments. However, it is important to note that 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid is not completely stable and can be degraded over time.

Future Directions

The potential applications of 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid are still being explored. One of the main areas of research is the use of 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid in drug development. It has been used as a substrate for various enzymes, such as cytochrome P450 enzymes, and can be used as a ligand in drug-receptor binding studies. Additionally, further research into the biochemical and physiological effects of 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid could lead to new therapeutic treatments for various diseases and disorders. Additionally, further research into the synthesis of 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the degradation of 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid could lead to the development of more stable compounds.

properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHCSUXXECOXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315302
Record name Glycyl-DL-tryptophan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyl-Tryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028852
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid

CAS RN

2189-26-6, 50632-89-8, 1432-27-5, 2390-74-1
Record name Glycyl-DL-tryptophan
Source CAS Common Chemistry
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Record name N-Glycyl-DL-tryptophan
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Record name NSC522848
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Record name NSC119997
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Record name L-Tryptophan, N-glycyl-
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Record name Glycyl-DL-tryptophan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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